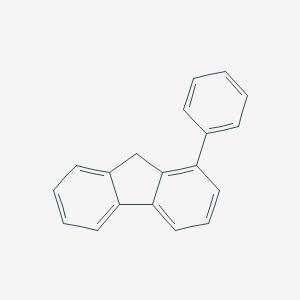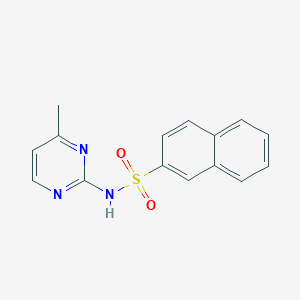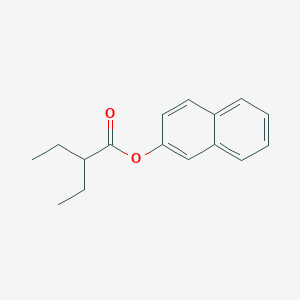
1-phenyl-9H-fluorene
説明
1-phenyl-9H-fluorene is a polycyclic aromatic hydrocarbon that is widely used in scientific research due to its unique physical and chemical properties. It is a white crystalline powder that is insoluble in water and soluble in organic solvents. This compound has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research.
作用機序
The mechanism of action of 1-phenyl-9H-fluorene in biological systems is not well understood. However, it has been suggested that the compound may interact with cellular membranes and alter their properties, which can affect cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
1-phenyl-9H-fluorene has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells, which suggests that it may have potential applications in cancer therapy.
実験室実験の利点と制限
The advantages of using 1-phenyl-9H-fluorene in lab experiments include its unique physical and chemical properties, which make it a versatile building block for the synthesis of organic semiconductors. The compound is also relatively easy to synthesize, which makes it accessible to researchers.
The limitations of using 1-phenyl-9H-fluorene in lab experiments include its low solubility in water, which can make it difficult to work with in aqueous environments. The compound is also relatively unstable under certain conditions, which can limit its applications in some experimental settings.
将来の方向性
There are several future directions for research on 1-phenyl-9H-fluorene. One potential area of research is the development of new synthetic methods for the compound, which could improve its efficiency and reduce its environmental impact.
Another area of research is the development of new applications for 1-phenyl-9H-fluorene in biomedical research. For example, the compound could be used as a drug delivery vehicle for targeted cancer therapy, or as a fluorescent probe for imaging applications.
Overall, 1-phenyl-9H-fluorene is a versatile and promising compound that has potential applications in various scientific fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in biomedical research.
科学的研究の応用
1-phenyl-9H-fluorene has been extensively studied for its potential applications in various scientific fields. In materials science, it is used as a building block for the synthesis of organic semiconductors, which have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
In organic electronics, 1-phenyl-9H-fluorene has been used as a hole-transporting material in OLEDs, which are used in display technologies. The compound has also been used as a host material for phosphorescent dyes in OLEDs, which can improve the efficiency and stability of the devices.
特性
分子式 |
C19H14 |
|---|---|
分子量 |
242.3 g/mol |
IUPAC名 |
1-phenyl-9H-fluorene |
InChI |
InChI=1S/C19H14/c1-2-7-14(8-3-1)16-11-6-12-18-17-10-5-4-9-15(17)13-19(16)18/h1-12H,13H2 |
InChIキー |
PUFWGUZSDHANBX-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=CC=CC(=C31)C4=CC=CC=C4 |
正規SMILES |
C1C2=CC=CC=C2C3=CC=CC(=C31)C4=CC=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[5-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B289641.png)
![Ethyl [(4-chloro-2-quinazolinyl)sulfanyl]acetate](/img/structure/B289642.png)
![5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289645.png)


![4-[(2-Ethylbutanoyl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B289650.png)




![[4-[3-Oxo-1-[4-(3-phenylpropanoyloxy)phenyl]-2-benzofuran-1-yl]phenyl] 3-phenylpropanoate](/img/structure/B289659.png)
![4-(1-{4-[(Cyclopentylcarbonyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl cyclopentanecarboxylate](/img/structure/B289660.png)
![Phenyl 2-{[(2-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B289666.png)
